propan-2-yl 4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate
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Overview
Description
Propan-2-yl 4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate is a complex organic compound featuring a benzimidazole moiety, a pyrrole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting o-phenylenediamine with carboxylic acids in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester.
Formation of Pyrrole Ring: The pyrrole ring can be synthesized through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Esterification: The final step involves esterification of the benzoic acid derivative with isopropanol under acidic conditions to form the propan-2-yl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reactive sites present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, varying temperatures and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Propan-2-yl 4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s benzimidazole and pyrrole moieties make it a potential candidate for drug development, particularly for antiviral, antitumor, and antimicrobial agents.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate protein-ligand interactions and enzyme mechanisms.
Mechanism of Action
The mechanism of action of propan-2-yl 4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can interact with nucleotides and proteins, while the pyrrole ring can participate in hydrogen bonding and π-π interactions . These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and exhibit similar biological activities.
Pyrrole Derivatives: Compounds like pyrrole-2-carboxylic acid and pyrrole-3-carboxylic acid share the pyrrole ring and have similar chemical reactivity.
Uniqueness
Propan-2-yl 4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate is unique due to the combination of benzimidazole and pyrrole moieties within a single molecule, which imparts distinct chemical and biological properties . This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
propan-2-yl 4-[4-(1H-benzimidazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C21H20N4O3/c1-12(2)28-21(27)13-7-9-14(10-8-13)25-11-17(26)18(19(25)22)20-23-15-5-3-4-6-16(15)24-20/h3-10,12,22,26H,11H2,1-2H3,(H,23,24) |
InChI Key |
KESKFLRDNWXURA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
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